methyl 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)butanoate
Description
Methyl 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)butanoate is a heterocyclic compound featuring a fused imidazo-triazole core substituted with a phenyl group at the 7-position and a methyl butanoate thioether moiety at the 3-position. This structure combines aromaticity, sulfur-based reactivity, and ester functionality, making it a candidate for diverse pharmacological applications.
Properties
IUPAC Name |
methyl 2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-3-12(13(20)21-2)22-15-17-16-14-18(9-10-19(14)15)11-7-5-4-6-8-11/h4-8,12H,3,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUUERVWGZFRTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)SC1=NN=C2N1CCN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Mode of Action
Imidazole derivatives have been shown to interact with various biological targets, leading to a wide range of effects
Biological Activity
Methyl 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)butanoate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Molecular Characteristics:
- IUPAC Name: Methyl 2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]butanoate
- Molecular Formula: C15H18N4O2S
- Molecular Weight: 318.4 g/mol
- CAS Number: 923185-25-5
Structural Overview:
The compound features an imidazo[2,1-c][1,2,4]triazole moiety linked to a butanoate group via a thioether bond. This unique structure is hypothesized to contribute to its biological activity by interacting with various biological targets.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways. Similar compounds have been shown to modulate enzyme activity by binding to active sites or allosteric sites.
- Receptor Interaction: It could interact with various receptors in the body, leading to downstream signaling effects that alter physiological responses.
- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against various pathogens.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study highlighted that derivatives of imidazole and triazole structures have shown efficacy against resistant strains of bacteria and fungi .
Anticancer Activity
Some studies have explored the anticancer potential of imidazole derivatives. These compounds have been noted for their ability to induce apoptosis in cancer cells through various pathways such as the modulation of cell cycle regulators and pro-apoptotic factors .
Case Studies
Several case studies highlight the efficacy of related compounds in clinical settings:
- Case Study 1: A derivative of the imidazo[2,1-c][1,2,4]triazole structure demonstrated significant inhibition of tumor growth in xenograft models of breast cancer.
- Case Study 2: A related compound was evaluated for its ability to inhibit biofilm formation in Staphylococcus aureus, showing promising results in vitro.
Data Table: Biological Activities
| Activity Type | Compound Example | Observed Effect |
|---|---|---|
| Antimicrobial | Imidazole Derivative | Inhibition of bacterial growth |
| Anticancer | Triazole Analog | Induction of apoptosis in cancer cells |
| Enzyme Inhibition | Related Thiazole Compound | Reduced enzyme activity |
Scientific Research Applications
Biological Activities
The compound exhibits a broad range of biological activities attributed to its imidazole and triazole moieties. These activities include:
- Antimicrobial Properties : Preliminary studies indicate that methyl 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)butanoate may possess antimicrobial effects against various pathogens. This is particularly relevant in the development of new antibiotics in response to increasing antibiotic resistance.
- Antitumor Activity : Research has shown that imidazole-containing compounds can inhibit the growth of cancer cells. For instance, derivatives of related imidazole compounds have demonstrated cytotoxic effects on human cancer cell lines such as cervical and bladder cancer cells .
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties that could be leveraged in treating inflammatory diseases.
- Antidiabetic Potential : Some imidazole derivatives have been linked to antidiabetic effects, suggesting that this compound may also influence glucose metabolism and insulin sensitivity.
Case Studies
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Antitumor Activity Evaluation :
- A study synthesized a series of imidazole derivatives and evaluated their cytotoxicity against human cancer cell lines. The results indicated that certain derivatives exhibited significant activity against cervical cancer SISO and bladder cancer RT-112 cell lines with IC50 values indicating potency .
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Antimicrobial Screening :
- In vitro studies have demonstrated that similar compounds exhibit antimicrobial activity against a range of bacterial and fungal pathogens. The potential application of this compound in developing new antimicrobial agents is being explored as part of ongoing research efforts.
Chemical Reactions Analysis
Thioester Hydrolysis and Transesterification
The thioester group (-S-CO-O-) in this compound undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:
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Alkaline Hydrolysis : Reaction with NaOH in aqueous ethanol generates the corresponding sodium carboxylate, which can be acidified to produce 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c] triazol-3-yl)thio)butanoic acid.
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Transesterification : Methanol or ethanol in the presence of catalytic acid (e.g., H₂SO₄) replaces the methyl ester group with other alkyl esters.
Table 1: Hydrolysis/Transesterification Conditions
| Reaction Type | Reagents | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Hydrolysis | NaOH, H₂O/EtOH | 80°C, 6 h | Carboxylic acid derivative | 72–85 | |
| Transesterification | EtOH, H₂SO₄ | Reflux, 12 h | Ethyl ester analog | 68 |
Nucleophilic Substitution at the Thioether Group
The sulfur atom in the thioether linkage acts as a nucleophilic center. Key reactions include:
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Alkylation : Treatment with alkyl halides (e.g., CH₃I) in DMF forms sulfonium salts .
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Oxidation : H₂O₂ or meta-chloroperbenzoic acid (mCPBA) oxidizes the thioether to sulfoxide or sulfone derivatives .
Mechanistic Insight :
The reaction with mCPBA proceeds via electrophilic oxygen transfer, forming a sulfoxide intermediate that further oxidizes to the sulfone under stronger conditions .
Functionalization of the Imidazo-Triazole Moiety
The fused imidazo[2,1-c] triazole ring system participates in electrophilic and nucleophilic reactions:
Electrophilic Aromatic Substitution
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at electron-rich positions of the aromatic rings .
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Sulfonation : SO₃ in H₂SO₄ yields sulfonic acid derivatives .
Coordination Chemistry
The triazole nitrogen atoms act as ligands for transition metals. For example:
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Reaction with CuCl₂ forms a copper(II) complex, enhancing antimicrobial activity in related compounds .
Ring-Opening and Rearrangement Reactions
Under strong acidic or basic conditions, the imidazo-triazole system undergoes ring-opening:
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Acid-Mediated Rearrangement : HCl in ethanol cleaves the triazole ring, generating amine intermediates .
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Base-Induced Degradation : KOH in methanol disrupts the imidazole ring, producing thiol-containing fragments .
Synthetic Pathways and Optimization
The compound is synthesized via multi-step protocols:
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Imidazole-Triazole Core Formation : Cyclocondensation of 1-arylhydrazinecarbonitriles with 2-chloroimidazolines .
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Thioether Introduction : Reaction of the core with methyl 2-mercaptobutanoate under basic conditions .
Critical Parameters :
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Solvent polarity (e.g., dichloromethane vs. DMF) affects reaction rates .
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Catalysts like triethylamine improve yields in acylation reactions .
Stability and Reactivity Trends
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pH Sensitivity : Degrades rapidly in强酸 (pH < 2) or强碱 (pH > 12).
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Thermal Stability : Stable up to 150°C; decomposes above 200°C.
Comparison with Similar Compounds
Ethyl 1-(7-Phenyl-2H-3,5,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazol-3-yl)formate
- Structural Differences: Replaces the thioether-linked butanoate with a formate ester directly attached to the triazole core.
- Activity: Exhibits antiviral activity against human adenovirus 5 (Ad-5) and enterovirus Echo-9, suggesting the imidazo-triazole scaffold’s role in viral replication inhibition .
7-(4-Methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol (CAS 168640-47-9)
- Structural Differences : Features a thiol (-SH) group at the 3-position instead of a thioether-linked ester.
- Activity : Demonstrates antifungal activity against Aspergillus niger and Fusarium oxysporum. The thiol group may enhance reactive interactions with microbial enzymes .
- Stability : Thiols are prone to oxidation, whereas the thioether in the target compound offers greater metabolic stability .
7-(4-Fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol (CAS 1105189-98-7)
- Structural Differences : Substitutes the phenyl group with a fluorophenyl moiety and retains the thiol group.
- Activity : Fluorine’s electron-withdrawing effects may enhance binding affinity to target proteins, though specific data are unavailable .
Functional Group Variations
Thioether vs. Thiol Derivatives
| Property | Methyl 2-((7-Phenyl-...)thio)butanoate | 7-(4-Methylphenyl)-...triazole-3-thiol |
|---|---|---|
| Functional Group | Thioether (C-S-C) | Thiol (-SH) |
| Molecular Weight | Not reported | 232.3 g/mol |
| Predicted logP | Likely higher (ester + thioether) | 4.37 (acidic due to -SH) |
| Stability | Resistant to oxidation | Oxidizes to disulfides |
| Bioactivity | Unknown (theorized antiproliferative) | Antifungal (MIC ~5 µg/mL for A. niger) |
Ester Modifications
- Butanoate vs. Formate: The longer alkyl chain in the target compound’s ester may improve lipid solubility, enhancing tissue penetration compared to ethyl formate derivatives .
Aryl Substituent Effects
- Phenyl vs.
- Methylphenyl (CAS 168640-47-9) : The methyl group enhances lipophilicity, possibly contributing to antifungal activity by facilitating membrane interaction .
Research Findings and Gaps
- Antifungal Activity: Thiol derivatives exhibit efficacy, but the stability of the thioether in methyl 2-((7-phenyl-...)thio)butanoate may require evaluation against resistant fungal strains .
- Synthetic Accessibility : highlights methods for synthesizing imidazo-triazole derivatives, suggesting feasible routes for large-scale production .
Q & A
Q. What are the optimal synthetic routes for methyl 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)butanoate?
The synthesis typically involves multi-step protocols:
- Thioether formation : Reacting a phenyl-substituted imidazo-triazole precursor with a thiol-containing butanoate derivative under basic conditions (e.g., NaH or K₂CO₃ in DMF).
- Esterification : Final esterification using methyl iodide or diazomethane to protect the carboxyl group.
- Critical factors : Reaction temperature (60–80°C) and pH control (neutral to slightly basic) are essential to avoid side reactions like hydrolysis .
Q. How can the compound’s structural integrity be validated post-synthesis?
- Nuclear Magnetic Resonance (NMR) : Analyze aromatic protons (δ 7.2–8.1 ppm for phenyl groups) and methylene signals (δ 3.5–4.5 ppm for the thioether linkage).
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 385.4).
- High-Resolution X-ray Diffraction : Resolve the imidazo-triazole core and sulfur atom positioning .
Advanced Research Questions
Q. How can researchers resolve low yields during the thioether coupling step?
Low yields often stem from steric hindrance or competing oxidation. Mitigation strategies include:
Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) in biological assays?
- Functional group substitution : Synthesize analogs with halogen (e.g., 4-fluorophenyl) or electron-donating (e.g., methoxy) groups to assess bioactivity trends.
- Computational docking : Use software like AutoDock to predict binding affinities with target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory studies) .
- In vitro testing : Compare IC₅₀ values in cell lines (e.g., MCF-7 for cytotoxicity) to correlate substituent effects with activity .
Q. How can solubility challenges in pharmacokinetic studies be addressed?
- Co-solvent systems : Use DMSO:PBS (1:4) or cyclodextrin-based formulations.
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or amine) at the butanoate moiety while retaining core activity .
- Nanoencapsulation : Employ liposomal carriers to enhance bioavailability .
Methodological Notes
- Contradiction Analysis : Discrepancies in reported yields (e.g., 52% vs. 75%) often arise from solvent polarity and catalyst choice. THF’s lower dielectric constant enhances Pd/Cu efficiency compared to DMF .
- Biological Assay Design : Always include positive controls (e.g., aspirin for anti-inflammatory studies) and validate results across triplicate experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
